molecular formula C33H28N6O4 B13785141 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- CAS No. 91045-35-1

4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-

Cat. No.: B13785141
CAS No.: 91045-35-1
M. Wt: 572.6 g/mol
InChI Key: OTCVATSGLQLCAM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the nitrophenoxy and benzimidazole groups. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for their ability to interact with various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family, such as 2-phenyl-4(3H)-quinazolinone, share structural similarities and may exhibit similar biological activities.

    Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)phenol also share structural features and may have comparable properties.

Uniqueness

What sets 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

91045-35-1

Molecular Formula

C33H28N6O4

Molecular Weight

572.6 g/mol

IUPAC Name

2-(2-nitrophenoxy)-3-[2-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one

InChI

InChI=1S/C33H28N6O4/c40-32-23-12-2-4-14-25(23)35-33(43-30-19-9-8-18-29(30)39(41)42)38(32)27-16-6-3-13-24(27)31-34-26-15-5-7-17-28(26)37(31)22-36-20-10-1-11-21-36/h2-9,12-19H,1,10-11,20-22H2

InChI Key

OTCVATSGLQLCAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=O)C6=CC=CC=C6N=C5OC7=CC=CC=C7[N+](=O)[O-]

Origin of Product

United States

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